4-(2,5-Difluorophenoxy)piperidine
Description
4-(2,5-Difluorophenoxy)piperidine is a piperidine derivative featuring a phenoxy substituent at the 4-position of the piperidine ring, with fluorine atoms at the 2- and 5-positions of the phenyl group. This structural motif is significant in medicinal chemistry due to the electron-withdrawing nature of fluorine, which modulates electronic properties, lipophilicity, and metabolic stability.
Properties
Molecular Formula |
C11H13F2NO |
|---|---|
Molecular Weight |
213.22 g/mol |
IUPAC Name |
4-(2,5-difluorophenoxy)piperidine |
InChI |
InChI=1S/C11H13F2NO/c12-8-1-2-10(13)11(7-8)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2 |
InChI Key |
PVKJVKWXUDAXTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
4-(2,5-Difluorobenzoyl)piperidine Hydrochloride (CAS 1172297-96-9)
- Structure: Differs by replacing the phenoxy group with a benzoyl moiety.
- This may reduce membrane permeability but enhance target binding in hydrophilic environments .
5-Cyclopropyl-2-(4-(2,5-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridine (8p)
- Structure: Incorporates the 2,5-difluorophenoxy group into a pyrazole-pyridine scaffold.
- Activity: This compound, synthesized via high-temperature reactions in acetonitrile, acts as a human dihydroorotate dehydrogenase (DHODH) inhibitor. The difluorophenoxy group likely enhances enzyme binding through hydrophobic interactions and fluorine-specific interactions (e.g., halogen bonds) .
3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine Hydrochloride (Compound 11)
- Structure : Features methoxy and trifluoromethyl groups instead of fluorine atoms.
- Impact : Methoxy groups are electron-donating, increasing electron density on the aromatic ring, while the trifluoromethyl group is strongly electron-withdrawing. This combination may alter serotonin reuptake inhibition (SSRI) selectivity compared to fluorine-substituted analogs .
Pharmacological and Physicochemical Properties
| Compound | LogP (Predicted) | Target Activity | Key Substituent Effects |
|---|---|---|---|
| 4-(2,5-Difluorophenoxy)piperidine | ~2.8* | Not reported (inferred SSRI/DHODH) | Fluorine enhances lipophilicity and metabolic stability. |
| 4-(2,5-Difluorobenzoyl)piperidine | ~1.5 | Unknown | Benzoyl reduces logP, increasing solubility. |
| Compound 8p | ~3.2 | DHODH inhibition (IC₅₀ < 100 nM) | Pyrazole-pyridine scaffold enhances target affinity. |
| Compound 11 | ~2.3 | SSRI activity | Trifluoromethyl improves CNS penetration. |
*Estimated using fragment-based methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
